[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea
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Overview
Description
[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea is a complex organosulfur compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hexafluoro group, a ketone, and a thiourea moiety, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea typically involves the reaction of hexafluoroacetone with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products. The reaction can be represented as follows:
Hexafluoroacetone+Thiourea→this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents may be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The hexafluoro group enhances its lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the hexafluoro and ketone groups.
Hexafluoroacetone: Shares the hexafluoro group but lacks the thiourea moiety.
Sulfoxides and Sulfones: Oxidized derivatives with different chemical properties.
Uniqueness
[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea is unique due to its combination of hexafluoro, ketone, and thiourea functionalities
Properties
Molecular Formula |
C6H5F6N3OS |
---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea |
InChI |
InChI=1S/C6H5F6N3OS/c7-5(8,9)2(14-15-4(13)17)1-3(16)6(10,11)12/h1H2,(H3,13,15,17)/b14-2+ |
InChI Key |
DDCRDTTVMHRJFL-JLZUIIAYSA-N |
Isomeric SMILES |
C(/C(=N\NC(=S)N)/C(F)(F)F)C(=O)C(F)(F)F |
Canonical SMILES |
C(C(=NNC(=S)N)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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